molecular formula C21H22N4O2S B2977250 (E)-1-methyl-4-phenyl-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1448140-11-1

(E)-1-methyl-4-phenyl-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2977250
CAS No.: 1448140-11-1
M. Wt: 394.49
InChI Key: YNLYJUUESBLGHJ-MDZDMXLPSA-N
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Description

The compound contains several functional groups including a phenyl group, a thiophene ring, a piperidine ring, and a 1,2,4-triazole ring . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure is likely to be determined by techniques such as NMR, FTIR, UV-Vis, and MS . These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the double bond in the acryloyl group could participate in addition reactions .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Compounds containing triazole, thiophene, and piperidine moieties have been extensively studied for their biological activities. For instance, triazole derivatives have shown significant antimicrobial activity against a range of bacterial and fungal species. A study by Suresh et al. (2016) synthesized a new series of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, demonstrating substantial antimicrobial properties against various microorganisms (Suresh, Lavanya, & Rao, 2016). Furthermore, thiophene-based compounds have been investigated for their anticancer potential. Alsaid et al. (2013) evaluated a series of thiophene derivatives for in vitro cytotoxic activity against human tumor breast cancer cell lines, finding several compounds to exhibit moderate to good cytotoxic activity, with some outperforming doxorubicin, a reference drug (Alsaid, El-Gazzar, & Ghorab, 2013).

Molecular Structure and Interactions

The molecular structure and intermolecular interactions of compounds similar to the one have been subjects of research. Khan et al. (2013) reported on the synthesis and molecular structure of a compound stabilized by hydrogen bonding and C-H…π interactions, emphasizing the significance of these interactions in the crystallization and stability of such molecules (Khan, Ibrar, Lal, Altaf, & White, 2013). These findings suggest that the detailed structural analysis of (E)-1-methyl-4-phenyl-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one could reveal important insights into its potential intermolecular interactions and stability.

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of related compounds. The work by Omar and Basyouni (1974) on the stereochemistry of ionic thiol addition to acetylenic ketones demonstrates the complexity and variety of reactions that compounds with acetylenic and ketonic groups can undergo, which may be relevant to understanding the reactivity of the compound (Omar & Basyouni, 1974).

Properties

IUPAC Name

2-methyl-4-phenyl-5-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-23-21(27)25(17-6-3-2-4-7-17)20(22-23)16-11-13-24(14-12-16)19(26)10-9-18-8-5-15-28-18/h2-10,15-16H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLYJUUESBLGHJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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